molecular formula C22H24N2O5S B3406809 ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE CAS No. 393838-19-2

ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE

Cat. No.: B3406809
CAS No.: 393838-19-2
M. Wt: 428.5 g/mol
InChI Key: VEIKWTTUTWYPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This bifunctional molecule is structurally characterized by a central benzoate core, which is symmetrically functionalized with a bis(prop-2-en-1-yl)sulfamoyl group and a benzamide linkage. The presence of the sulfonamide functional group (-SO2NH-) is a key structural motif found in a wide range of biologically active compounds, known to confer various pharmacological properties . Sulfonamides are a prolific class of compounds in drug discovery, exhibiting a diverse spectrum of pharmacological activities including antimicrobial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . The specific inclusion of the bis(prop-2-en-1-yl) (diallyl) substituent on the sulfonamide nitrogen presents a reactive handle for potential further chemical modification or exploration of its unique interaction with biological targets. The benzamide moiety is another privileged structure in drug design, frequently encountered in molecules targeting various neurological and metabolic conditions . This structural combination makes the compound a valuable intermediate or lead structure for researchers working in multi-target therapeutic approaches, particularly for complex diseases common in the elderly, such as Alzheimer's disease and Type 2 Diabetes, where hybrid molecules are increasingly investigated . Its potential research applications span the synthesis of more complex molecular hybrids, investigation as a modulator of protein receptors like PPARγ, and serving as a chemical probe to study enzyme inhibition, particularly against targets like fatty acid amide hydrolase (FAAH) and cholinesterases, which are relevant in neuroinflammation and cognitive disorders . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 4-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIKWTTUTWYPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.

    Sulfamoylation: The intermediate is then reacted with bis(prop-2-en-1-yl)sulfamoyl chloride under basic conditions to introduce the bis(prop-2-en-1-yl)sulfamoyl group.

    Final Coupling: The resulting product is coupled with 4-aminobenzoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

Chemistry

ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study various reaction mechanisms. The compound's ability to undergo oxidation and reduction reactions allows chemists to explore its reactivity and functionalization potential.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties . Its interaction with biological macromolecules suggests potential applications in drug development. Studies have shown that the sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity and disrupting cellular processes.

Medicine

Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action may involve interactions with specific molecular targets, making it a subject of interest for therapeutic applications.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may contribute to innovations in various sectors, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzamido and benzoate groups may also contribute to its overall activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Structural Features and Functional Group Analysis

The compound’s distinctiveness arises from its combination of sulfamoyl, benzamido, and benzoate groups. Below is a comparative analysis with structurally related ethyl benzoate derivatives:

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications Reactivity Notes
ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE (Target) ~460.5* Sulfamoyl, allyl, benzamido, benzoate Moderate polarity Polymer crosslinking, drug discovery Allyl groups enable radical reactions
Ethyl 4-(dimethylamino) benzoate 207.3 Dimethylamino, benzoate High in organic solvents Resin cements, co-initiators High degree of conversion in resins
Ethyl 4-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)propanooylamino]benzoate chloride ~352.9* Piperidine, amide, benzoate, chloride Water-soluble Pharmaceuticals, ionic interactions Enhanced solubility via chloride
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate ~523.6* Thienopyrimidine, thioacetamide, benzoate Low polarity Anticancer agents, enzyme inhibition Sulfur-based reactivity

*Estimated based on structural formula.

Reactivity and Performance in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate () demonstrates superior performance as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a higher degree of conversion (73% vs. 58%) and better physical properties. This is attributed to its aromatic amine structure, which enhances electron transfer during polymerization . In contrast, the target compound’s allyl-sulfamoyl groups may favor radical-mediated crosslinking rather than initiation, suggesting niche applications in durable polymer networks.

Pharmaceutical Potential

Sulfamoyl-containing analogs, such as the thienopyrimidine derivative (), are frequently explored for biological activity. The target compound’s sulfamoyl group could mimic sulfonamide drugs, enabling interactions with enzymes like carbonic anhydrase. However, its allyl groups may introduce cytotoxicity risks, unlike the piperidine-chloride derivative (), which benefits from enhanced solubility and ionic binding capabilities .

Solubility and Formulation Challenges

The piperidine-chloride analog () exhibits high water solubility due to its ionic nature, making it suitable for injectable formulations. In contrast, the target compound’s moderate polarity may limit aqueous solubility, necessitating organic solvents or lipid-based delivery systems. Ethyl 4-(dimethylamino) benzoate’s solubility in organic matrices aligns with its role in resin systems .

Q & A

Q. Basic

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone integrity. Variable-temperature NMR resolves conformational dynamics in complex intermediates .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving high-resolution or twinned data .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced
Contradictions in bioactivity (e.g., antimicrobial potency) may arise from impurities or assay variability. Methodological solutions:

  • Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and enzyme inhibition assays.
  • Purity verification : Employ HPLC (>95% purity threshold) and elemental analysis .
  • Structural confirmation : Re-synthesize batches and cross-validate with crystallographic data .

What computational approaches are suitable for studying its interactions with biological targets?

Q. Advanced

  • Molecular docking : Predict binding modes to receptors (e.g., sulfamoyl group interactions with catalytic pockets).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR modeling : Corrogate substituent effects (e.g., allyl groups in BIS(PROP-2-EN-1-YL)) with bioactivity trends .

How should researchers design structure-activity relationship (SAR) studies focusing on the sulfamoyl and benzamido groups?

Q. Advanced

  • Analog synthesis : Replace sulfamoyl with carbamate or thiourea groups; modify benzamido substituents (e.g., electron-withdrawing vs. donating).
  • Bioactivity profiling : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using competitive binding assays .
  • Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .

What strategies mitigate stability issues during storage or experimental use?

Q. Basic

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation of allyl groups .

How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during structure determination?

Q. Advanced

  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Software tools : SHELXD for experimental phasing and SHELXL for refining twinned crystals via HKLF5 format .
  • Cocrystallization : Introduce stabilizing ligands or salts to improve crystal packing .

What are the key considerations for scaling up synthesis without compromising yield?

Q. Advanced

  • Batch vs. flow chemistry : Transitioning to continuous flow systems enhances reproducibility for sensitive intermediates.
  • Workup optimization : Replace solvent evaporation with column chromatography for large-scale purification .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

How can researchers validate the compound’s role in catalytic or materials science applications?

Q. Advanced

  • Surface characterization : Use SEM-EDS or XPS to analyze interactions with nanomaterials.
  • Catalytic assays : Test sulfamoyl group participation in hydrolysis or oxidation reactions via kinetic studies .

What analytical workflows confirm the absence of toxic byproducts in synthesized batches?

Q. Basic

  • LC-MS/MS screening : Detect trace impurities (e.g., unreacted aldehydes or sulfonamide precursors).
  • In vitro toxicity assays : Use hepatocyte cell lines to assess metabolic byproduct toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.